3-Chloro-5-methylbenzonitrile
Overview
Description
3-Chloro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClN . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with 1-bromo-3-chloro-5-methylbenzene and zinc cyanide in the presence of 1,1’-bis(diphenylphosphino)ferrocene and tris(dibenzylideneacetone)dipalladium(0) in N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H6ClN/c1-6-2-7 (5-10)4-8 (9)3-6/h2-4H,1H3
. The molecular weight of this compound is 151.6 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry, sealed environment .Scientific Research Applications
Reactivity in Nucleophilic Substitution
- Research indicates that derivatives of meta-halo-3-methylbenzonitrile, including those with chlorine substituents, show varying reactivity towards aromatic nucleophilic substitution. Specifically, these compounds have been used in microwave-induced nucleophilic [18F]fluorination on aromatic rings (Guo et al., 2008).
Photochemistry Studies
- The photochemistry of halogenated benzonitrile derivatives, such as 5-chloro-2-hydroxybenzonitrile, has been studied to understand the formation of transient carbene species and their reactivity, providing insights into the photochemical behavior of similar compounds (Bonnichon et al., 1999).
Synthetic Methodologies
- Improved synthetic routes have been developed for derivatives of chloro-methylbenzonitrile, like 1-chloro-6-methoxy-isoquinolin-3-ol, indicating the role of these compounds in facilitating efficient and reproducible chemical synthesis (Zheng et al., 2009).
Pesticide Development
- The synthesis of 3-fluoro-4-methylbenzonitrile has been reported, highlighting its importance in the development and production of new pesticides (Min, 2006).
Thermochemistry and Vibrational Spectroscopy
- Studies on methylbenzonitriles, including chloro-methylbenzonitrile derivatives, have provided valuable data on gas-phase enthalpies of formation and vaporization enthalpies, useful in thermochemical analysis (Zaitseva et al., 2015).
- Vibrational spectroscopy has been employed to study derivatives of chloro-methylbenzonitrile, contributing to our understanding of molecular structure through Raman and infrared spectroscopy (Chatterjee et al., 1978).
Quantum Chemical Calculations
- Quantum chemical calculations on derivatives like 4-chloro-3-nitrobenzonitrile have provided insights into molecular properties such as vibrational frequencies and molecular orbital energies (Sert et al., 2013).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H301+H311+H331-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
3-chloro-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMCGWDQAVDACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440635 | |
Record name | 3-Chloro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189161-09-9 | |
Record name | 3-Chloro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-chloro-5-methylbenzonitrile in the context of the research paper?
A1: The research paper highlights a novel method for synthesizing aryl nitriles, including this compound, through a two-step process: iridium-catalyzed C-H borylation followed by copper-mediated cyanation of the resulting arylboronic esters. [] This specific compound serves as a versatile intermediate for producing various 3,5-disubstituted aromatic compounds. The researchers demonstrate this by converting this compound into corresponding aldehydes, ketones, amides, carboxylic acids, tetrazoles, and benzylamines. [] This showcases the utility of the iridium-catalyzed borylation/cyanation sequence in producing valuable chemical building blocks for further synthetic applications.
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